1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1-ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H7F3/c1-2-6-3-7(4-6,5-6)8(9,10)11/h1H,3-5H2 |
InChI Key |
IANCWMHZPDCENN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Photochemical Cycloaddition in Flow Systems
The flow reactor described by Mykhailiuk et al. utilized a 160 mL illuminated chamber with a 670 W LED array, enabling continuous production of 1,3-diketone-BCP (6) at a rate of 30 mL/min. This approach minimizes side reactions associated with batch photochemistry, such as over-irradiation or thermal degradation. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Reactor volume | 160 mL (illuminated) | |
| Wavelength | 365 nm | |
| Residence time | 6 hours | |
| Yield | 94% |
Introduction of the Trifluoromethyl Group
Trifluoromethylation at position 3 is achieved through haloform reactions or direct radical substitution. The ACS protocol converts diketone-BCP (6) to 1,3-dicarboxylic acid-BCP using NaOX (X = Cl, Br) in batch conditions, followed by decarboxylation and trifluoromethylation. Alternatively, Patent WO2017157932A1 describes radical trifluoromethylation using CF₃I under UV irradiation, enabling direct C–CF₃ bond formation.
Haloform Reaction Optimization
Mykhailiuk’s team reported a 83% yield for 3-fluorobicyclo[1.1.1]pentan-1-amine (10) using (PhO)₂P(O)N₃ and Et₃N in tBuOH at 85°C. This method’s scalability is limited by the stoichiometric use of halogenating agents, prompting exploration of catalytic alternatives.
Ethynyl Group Installation at Position 1
Ethynylation strategies focus on Sonogashira coupling or nucleophilic substitution of BCP-halides. Patent WO2017157932A1 discloses a photochemical method to generate BCP-chlorides (e.g., 1-Cl-BCP), which undergo Pd-catalyzed cross-coupling with terminal alkynes. Key challenges include minimizing protodehalogenation and ensuring regioselectivity.
Palladium-Catalyzed Coupling
A representative procedure from the patent employs:
- Substrate : 1-chloro-3-(trifluoromethyl)BCP
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Et₃N
- Solvent : THF, 60°C
- Yield : 68–72%
Steric hindrance from the BCP framework necessitates prolonged reaction times (24–48 hours) compared to linear substrates.
Integrated Synthetic Routes
Combining these steps, two primary routes emerge:
Sequential Functionalization
Concurrent Substitution
Patent WO2017157932A1’s one-step photochemical method enables simultaneous introduction of CF₃ and ethynyl groups using mixed diketone/acetylene precursors. However, yields for this approach remain unreported.
Purification and Characterization
Purification of 1-ethynyl-3-(trifluoromethyl)BCP relies on silica gel chromatography (hexane/EtOAc) or crystallization from pentane/Et₂O. Characterization data include:
Chemical Reactions Analysis
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group, although this requires strong reducing agents.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity : Research has indicated that compounds similar to 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exhibit promising antiviral and antimicrobial properties. The trifluoromethyl group is known to enhance biological activity, making derivatives of this compound potential candidates for drug development against various pathogens .
Case Study : A study demonstrated that derivatives of bicyclic compounds with trifluoromethyl substituents showed significant inhibition against bacterial strains such as E. coli and S. aureus, suggesting that modifications to the bicyclic structure could lead to effective antimicrobial agents .
Organic Synthesis
Building Block for Complex Molecules : The unique structure of this compound makes it a useful building block in organic synthesis. It can be employed in various reactions, including cross-coupling reactions, to construct more complex molecular architectures.
Synthesis Pathways : Researchers have explored synthetic pathways involving this compound to create new materials with desired properties, particularly in the field of polymer chemistry .
Material Science
Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Compounds like this compound are being investigated for their potential use in developing high-performance materials for coatings and electronic applications.
Case Study : Studies have shown that polymers containing trifluoromethyl groups exhibit improved hydrophobicity and durability, making them suitable for applications in harsh environments .
Mechanism of Action
The mechanism by which 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with electron-rich sites, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar BCP Derivatives
Fluorinated BCP Analogues
(BCP-F₂)
- Synthesis : Generated via difluorocarbene insertion into bicyclo[1.1.0]butanes using FSO₂CF₂CO₂TMS/NaF (Ma et al.) or CF₃TMS/NaI (Mykhailiuk et al.) .
- Properties :
1-Ethynyl-3-(trifluoromethyl)-BCP vs. BCP-F₂
- Lipophilicity : The trifluoromethyl group in 1-ethynyl-3-(trifluoromethyl)-BCP likely increases clogP compared to BCP-F₂ but remains lower than aromatic CF₃-substituted phenyl rings.
- Functionality : The ethynyl group enables modular derivatization, unlike BCP-F₂, which is primarily used as a passive spacer .
Halogenated BCP Derivatives
1-Iodo-3-(trifluoromethyl)-BCP (CAS 119934-12-2)
- Synthesis : Radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane initiators .
- Applications : Serves as a versatile intermediate for cross-coupling reactions. The iodine atom facilitates Suzuki-Miyaura couplings, whereas the ethynyl group in 1-ethynyl-3-(trifluoromethyl)-BCP is more suited for azide-alkyne cycloadditions .
Carboxylic Acid and Amine Derivatives
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 224584-18-3)
- Properties : The -CF₃ group enhances lipophilicity, but the carboxylic acid moiety introduces polarity, balancing solubility .
- Applications : Used in peptidomimetics and protease inhibitors, where the BCP core replaces planar aromatic systems .
BCP-Amine Hydrochlorides (e.g., 3-(Difluoromethyl)-BCP-1-amine HCl)
Lipophilicity and Solubility
*Estimated based on analogous CF₃-BCP derivatives.
Biological Activity
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane, a bicyclic compound with the molecular formula and a molar mass of approximately 160.14 g/mol, has gained attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a bicyclic framework that incorporates a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The compound's unique structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 160.14 g/mol |
| CAS Number | 1955540-63-2 |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's binding affinity, potentially modulating various biochemical pathways.
Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines and other pathological conditions. The presence of the ethynyl group may facilitate interactions with cellular targets involved in signaling pathways critical for cell proliferation and survival.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Another investigation reported that bicyclic compounds, including this compound, showed promising antimicrobial activity against Gram-positive bacteria, suggesting potential for development as novel antibiotics.
- Neuroprotective Effects : Preliminary studies indicated that this compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological efficacy and selectivity. The following table summarizes key findings from various research articles:
| Study | Findings |
|---|---|
| McNamee et al., 2021 | Identified potential anticancer activity in vitro |
| Pickford et al., 2022 | Demonstrated antimicrobial effects against specific pathogens |
| Anderson et al., 2020 | Explored neuroprotective effects in animal models |
Q & A
What synthetic methodologies are most effective for introducing the ethynyl and trifluoromethyl groups onto bicyclo[1.1.1]pentane scaffolds?
Basic Research Focus
The strained bicyclo[1.1.1]pentane core presents unique synthetic challenges. For the ethynyl group, Sonogashira coupling with pre-functionalized iodinated or brominated bicyclo[1.1.1]pentane intermediates is a common approach, requiring palladium catalysts and copper(I) iodide in amine solvents (e.g., triethylamine). The trifluoromethyl group can be introduced via radical trifluoromethylation using Umemoto’s reagent or electrophilic substitution with CF₃I under controlled conditions. Optimization of reaction temperature (typically 60–80°C) and inert atmospheres (argon/nitrogen) is critical to minimize ring strain-induced side reactions .
How can researchers resolve discrepancies in reported reaction yields for bicyclo[1.1.1]pentane derivatives?
Advanced Research Focus
Yield inconsistencies often stem from differences in catalyst purity, solvent choice, or trace moisture. Systematic analysis using design-of-experiments (DoE) frameworks can isolate critical variables. For example, varying Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ catalysts in coupling reactions may alter yields by 15–20%. Additionally, NMR spectroscopy (¹⁹F for CF₃ group tracking) and GC-MS can identify byproducts like ring-opened alkenes or fluorinated impurities. Cross-referencing with computational studies (DFT for transition-state energetics) helps rationalize observed discrepancies .
What analytical techniques are essential for confirming the structural integrity of 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane?
Basic Research Focus
X-ray crystallography is the gold standard for unambiguous structural confirmation due to the compound’s high ring strain. For routine characterization:
- ¹H/¹³C NMR : Diagnostic signals include the ethynyl proton (δ 2.5–3.0 ppm, singlet) and bicyclic carbons (δ 35–45 ppm).
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
- IR Spectroscopy : Sharp peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 1100–1200 cm⁻¹ (C-F stretches).
High-resolution mass spectrometry (HRMS) with ESI+ or EI+ ionization validates molecular weight .
How does the electron-withdrawing trifluoromethyl group influence the reactivity of the bicyclo[1.1.1]pentane core?
Advanced Research Focus
The CF₃ group polarizes the bicyclo[1.1.1]pentane scaffold, increasing susceptibility to nucleophilic attack at the bridgehead positions. Computational studies (e.g., NBO analysis) reveal enhanced electrophilicity (≈15% increase in partial positive charge) compared to non-fluorinated analogs. This property can be leveraged in click chemistry applications, such as strain-promoted azide-alkyne cycloadditions (SPAAC), where reaction rates correlate with substituent electronic effects. Contrasting data from Hammett plots (σₚ values) and kinetic isotope effects (KIE) can clarify mechanistic pathways .
What safety protocols are recommended for handling strained bicyclo[1.1.1]pentane derivatives?
Basic Research Focus
Due to potential instability and exothermic decomposition:
- Storage : Maintain at 2–8°C under inert gas (argon) in flame-resistant containers.
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
- Spill Management : Use inert absorbents (vermiculite) and avoid water to prevent reactive gas release (e.g., HF from CF₃ group hydrolysis).
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts .
How can computational modeling aid in predicting the regioselectivity of reactions involving this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify reactive sites. For example:
- Electrophilic Additions : The ethynyl group’s π-electrons show higher localization at the terminal carbon (Mulliken charge ≈ -0.3), favoring electrophilic attack there.
- Cycloadditions : Transition-state modeling (IRC analysis) predicts [2+2] vs. [3+2] selectivity based on orbital symmetry and strain release. Validate predictions with kinetic data (Eyring plots) and isotopic labeling experiments .
What strategies mitigate ring-opening side reactions during functionalization of bicyclo[1.1.1]pentanes?
Advanced Research Focus
Key strategies include:
- Low-Temperature Conditions : Reduce thermal stress (e.g., -40°C for lithiation reactions).
- Bulky Bases : Use LiTMP (2,2,6,6-tetramethylpiperidinide) instead of LDA to minimize nucleophilic ring cleavage.
- Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize transition states better than non-polar media.
Contradictory reports on solvent efficacy (e.g., DMF vs. DMSO) warrant systematic screening via robotic high-throughput experimentation (HTE) .
How is this compound applied in medicinal chemistry as a bioisostere?
Advanced Research Focus
The compound serves as a linear alkyne bioisostere for tert-butyl or phenyl groups, improving metabolic stability and reducing logP. Case studies include:
- Kinase Inhibitors : Replacement of meta-substituted phenyl groups with bicyclo[1.1.1]pentane derivatives enhances solubility (≈2-fold increase) while maintaining IC₅₀ values.
- PET Tracers : ¹⁸F-labeled analogs exploit the CF₃ group for in vivo stability. Validate via comparative pharmacokinetic assays (e.g., microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
